molecular formula C20H18ClNO2S B2787360 Benzofuran-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1796961-99-3

Benzofuran-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2787360
CAS RN: 1796961-99-3
M. Wt: 371.88
InChI Key: MDGQCPRPEOQXQT-UHFFFAOYSA-N
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Description

Benzofuran is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The presence of 2-chlorophenyl, 2,4-dichlorophenyl, and 4-nitrophenyl at the C-5 position of isoxazole structure resulted in good antifungal activity .


Chemical Reactions Analysis

A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . An iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI (OAc)2] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields .


Physical And Chemical Properties Analysis

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It is also believed to have an affinity for the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to have anxiolytic and sedative effects, which make it useful in the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzofuran-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is its wide range of pharmacological activities, which make it useful in the study of various neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of Benzofuran-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone. One of the areas of research is the study of its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of research is the study of its mechanism of action, which could provide insights into the regulation of neurotransmitters in the brain. Additionally, the synthesis method of this compound could be optimized to make it more accessible for scientific research.

Synthesis Methods

The synthesis method of Benzofuran-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzofuran to form the intermediate compound, which is then reacted with 1,4-thiazepane-7-carboxylic acid to form the final product. The synthesis method is complex and requires careful handling of the reagents.

Scientific Research Applications

Benzofuran-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of pharmacological activities, including anticonvulsant, antidepressant, and anxiolytic effects. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

1-benzofuran-2-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c21-16-7-3-2-6-15(16)19-9-10-22(11-12-25-19)20(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGQCPRPEOQXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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